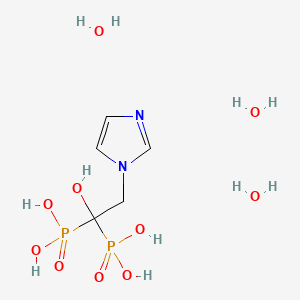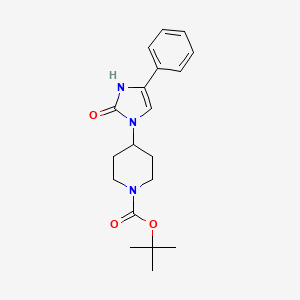
tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Nociceptin Antagonists : The compound tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate has been recognized as a critical intermediate in the asymmetric synthesis of nociceptin antagonists. This synthesis process involves diastereoselective reduction and efficient isomerization steps, showcasing the compound's pivotal role in producing enantiomerically pure nociceptin antagonists (Jona et al., 2009).
Intermediate in Crizotinib Synthesis : The compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib, an anticancer drug. The synthesis follows a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and involves confirmation of structure through spectral analysis (Kong et al., 2016).
Synthesis of Small Molecule Anticancer Drugs : This compound is also noted as a key intermediate for small molecule anticancer drugs. The synthesis process it undergoes includes several reaction steps like nucleophilic substitution, oxidation, halogenation, and elimination, reflecting its significant role in the development of potential cancer treatments (Zhang et al., 2018).
Synthesis of Vandetanib Intermediate : The compound acts as a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer. The synthesis involves steps like acylation, sulfonation, and substitution, highlighting its versatility in medicinal chemistry (Wang et al., 2015).
Propiedades
IUPAC Name |
tert-butyl 4-(2-oxo-5-phenyl-1H-imidazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-11-9-15(10-12-21)22-13-16(20-17(22)23)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWXNHAXXQSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470093 | |
| Record name | tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |
CAS RN |
205058-11-3 | |
| Record name | tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


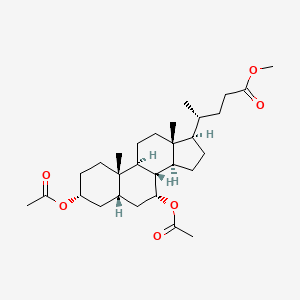
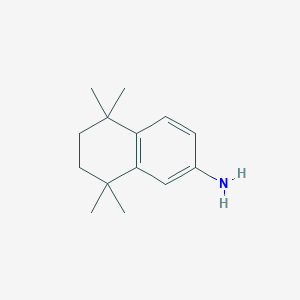
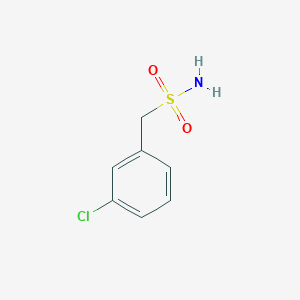
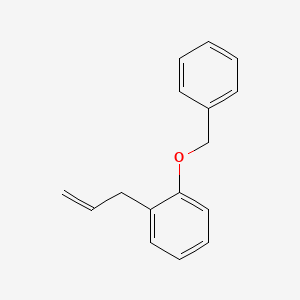
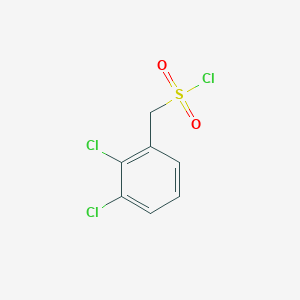
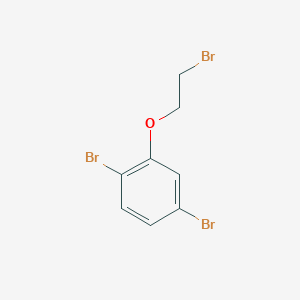
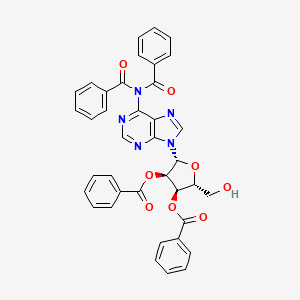
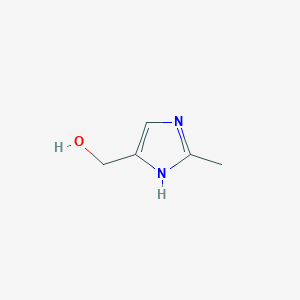
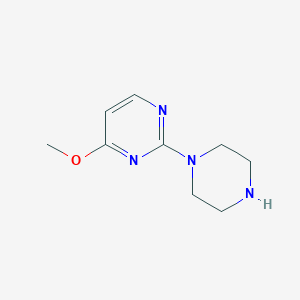
![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
